Cas no 1936281-80-9 (1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid)

1-Amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative with a unique structural motif combining an amino group and a difluoromethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability and influences lipophilicity, while the carboxylic acid and amino functionalities provide versatile sites for further derivatization. Its rigid cyclopentane backbone may contribute to conformational restraint in drug design. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for applications in structure-activity relationship studies and lead optimization.
1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid structure
1936281-80-9 structure
Product Name:1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid
CAS No:1936281-80-9
MF:C7H11F2NO2
MW:179.16454911232
CID:5182470
Update Time:2025-06-15

1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 1-amino-3-(difluoromethyl)-
    • 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid
    • Inchi: 1S/C7H11F2NO2/c8-5(9)4-1-2-7(10,3-4)6(11)12/h4-5H,1-3,10H2,(H,11,12)
    • InChI Key: MEZWTHKEUVBCCW-UHFFFAOYSA-N
    • SMILES: C1(N)(C(O)=O)CCC(C(F)F)C1

1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid

Introduction to 1-Amino-3-(Difluoromethyl)cyclopentane-1-carboxylic Acid (CAS No. 1936281-80-9)

1-Amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS No. 1936281-80-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopentane core and difluoromethyl substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The structure of 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid is particularly noteworthy. The cyclopentane ring provides a rigid scaffold that can influence the conformational flexibility and stability of the molecule. The difluoromethyl group, on the other hand, introduces unique electronic and steric properties that can modulate the compound's interactions with biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the biological activities of 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid. One of the most significant findings is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid has demonstrated antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests that the compound could be developed into a new class of antibiotics to combat multidrug-resistant infections, which are a growing global health concern.

In addition to its anti-inflammatory and antimicrobial properties, 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid has also shown promise in cancer research. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.

The pharmacokinetic properties of 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid have been extensively studied to evaluate its suitability for therapeutic use. Preclinical data indicate that the compound has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, it has shown low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

To further explore the therapeutic potential of 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid, several clinical trials are currently underway. These trials aim to assess the safety and efficacy of the compound in human subjects with various conditions, including inflammatory diseases and infections. Early results from these trials are promising and suggest that this compound could become an important addition to the arsenal of available treatments.

The synthesis of 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid has been optimized to ensure high yields and purity. Various synthetic routes have been explored, with one notable approach involving the reaction of a cyclopentanone derivative with difluoroacetic acid followed by amino functionalization. These synthetic methods provide a robust foundation for large-scale production, which is essential for clinical development and commercialization.

In conclusion, 1-amino-3-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS No. 1936281-80-9) represents a promising molecule with diverse biological activities and therapeutic potential. Its unique structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to make significant contributions to modern medicine.

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